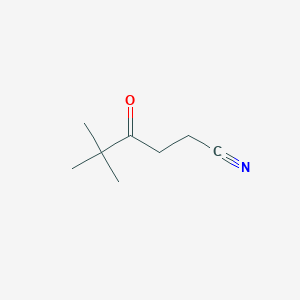
5,5-Dimethyl-4-oxohexanenitrile
Übersicht
Beschreibung
5,5-Dimethyl-4-oxohexanenitrile, also known as DMON, is a versatile compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Dihydrobenzofuran-3,3-dicarbonitriles
Dimedone is used in the synthesis of dihydrobenzofuran-3,3-dicarbonitriles. This synthesis, promoted by molecular iodine in a basic medium, involves a novel rearrangement leading to high yields and compatibility under simple reaction conditions (Medishetti et al., 2019).
Photolysis of 4-Chloroaniline
It plays a role in the study of the generation and reactivity of the 4-aminophenyl cation by the photolysis of 4-chloroaniline. The research suggests its involvement in forming specific chemical structures under certain conditions (Guizzardi et al., 2001).
Synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes
Dimedone is a key component in the one-pot, three-component synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes. The synthesis uses silica-bonded S-sulfonic acid as a catalyst and is notable for its facile process and high yield (Aswin et al., 2014).
Spectrophotometric Analysis
Dimedone is employed in the spectrophotometric analysis of aldehydes. Its high specificity and sensitivity make it an excellent reagent for determining aldehydes in various samples (Mopper et al., 1983).
Ultrasound-Assisted [3 + 2]-Cycloaddition Reactions
The compound is involved in ultrasound-assisted [3 + 2]-cycloaddition reactions, indicating its utility in creating specific chemical structures under ultrasonic irradiation (Yavari & Fadakar, 2021).
Eigenschaften
IUPAC Name |
5,5-dimethyl-4-oxohexanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)7(10)5-4-6-9/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKROUJXYHDFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-4-oxohexanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3377873.png)


![5-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B3377891.png)




![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)
